Product packaging for 4-(Perchlorophenyl)pyrimidine(Cat. No.:)

4-(Perchlorophenyl)pyrimidine

Cat. No.: B15243935
M. Wt: 328.4 g/mol
InChI Key: CRZBFDWZBHTTMG-UHFFFAOYSA-N
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Description

4-(Perchlorophenyl)pyrimidine is a chemical scaffold of significant interest in pharmaceutical and agrochemical research. Its structure, featuring an electron-deficient pyrimidine ring, makes it a valuable precursor in synthesizing more complex molecules. Researchers utilize this compound primarily as a key intermediate in developing potential therapeutic agents. Pyrimidine cores are known for their widespread presence in biologically active compounds and are frequently explored as inhibitors for various enzymatic targets . In particular, substituted pyrimidine derivatives have demonstrated promising biological activities in research settings, including anticancer properties. Some analogs have been shown to regulate cell cycle progression and induce apoptosis in human cancer cell lines . The structural motif of this compound suggests potential for use in designing novel kinase inhibitors or other targeted therapies, though its specific mechanism of action would be dependent on the final synthesized derivative . This product is intended for research purposes only in laboratory settings. It is not for human or veterinary diagnostic or therapeutic uses. Handle with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H3Cl5N2 B15243935 4-(Perchlorophenyl)pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H3Cl5N2

Molecular Weight

328.4 g/mol

IUPAC Name

4-(2,3,4,5,6-pentachlorophenyl)pyrimidine

InChI

InChI=1S/C10H3Cl5N2/c11-6-5(4-1-2-16-3-17-4)7(12)9(14)10(15)8(6)13/h1-3H

InChI Key

CRZBFDWZBHTTMG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN=C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Perchlorophenyl Pyrimidine

Strategic Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. lakotalakes.com For 4-(perchlorophenyl)pyrimidine, the primary disconnection points are the C-C and C-N bonds that form the pyrimidine (B1678525) ring and the bond connecting the phenyl and pyrimidine rings.

A logical retrosynthetic approach would involve disconnecting the bond between the pyrimidine ring and the perchlorophenyl group. This leads to two key synthons: a pyrimidine synthon and a perchlorophenyl synthon. The pyrimidine synthon could be a halopyrimidine, such as 4-chloropyrimidine, which can then be coupled with a perchlorophenyl organometallic reagent. Alternatively, the disconnection could break down the pyrimidine ring itself, suggesting a condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and an amidine derivative, where one of the precursors already contains the perchlorophenyl moiety. lakotalakes.comadvancechemjournal.com

Different synthetic strategies can be designed based on the chosen disconnections. researchgate.net One common pathway involves the reaction of urea (B33335) or its derivatives with 1,3-dicarbonyl compounds. lakotalakes.comadvancechemjournal.com Another approach uses amino acrylate (B77674) derivatives and isocyanates to form substituted pyrimidines. researchgate.net

Classical Cyclocondensation Routes and Their Limitations

The most traditional method for pyrimidine synthesis is the Principal Synthesis, which involves the cyclocondensation of a compound containing an N-C-N fragment (like urea, thiourea, or guanidine) with a 1,3-dielectrophilic species (such as a β-diketone or its synthetic equivalent). nih.gov For the synthesis of this compound, this would ideally involve the reaction of a perchlorophenyl-substituted 1,3-dicarbonyl compound with an appropriate amidine.

However, this classical approach has several limitations:

Harsh Reaction Conditions: These reactions often require high temperatures and strong acids or bases, which can be incompatible with the sensitive functional groups on the perchlorophenyl ring.

Limited Substrate Scope: The availability of suitably substituted perchlorophenyl-1,3-dicarbonyl compounds can be a significant bottleneck.

Regioselectivity Issues: When using unsymmetrical 1,3-dicarbonyl compounds, the cyclization can lead to a mixture of regioisomers, complicating the purification process.

Low Yields: The yields of these reactions can be variable and are often low, especially for highly substituted or electronically demanding substrates.

Modern Catalytic Approaches to Pyrimidine Ring Formation

To overcome the limitations of classical methods, modern catalytic approaches have been developed that offer milder reaction conditions, greater functional group tolerance, and improved efficiency.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been widely applied in the synthesis of complex molecules, including substituted pyrimidines. fiveable.menobelprize.org These reactions typically involve the coupling of an organic halide or triflate with an organometallic reagent in the presence of a palladium catalyst. nobelprize.org

Suzuki Coupling: This reaction couples an organoboron reagent with an organic halide. nobelprize.org For the synthesis of this compound, this would involve the reaction of a 4-halopyrimidine with a perchlorophenylboronic acid or its ester. The Suzuki reaction is known for its mild conditions and tolerance of a wide range of functional groups. nobelprize.org

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene. clockss.org While less direct for this specific target, it can be used to introduce alkenyl substituents onto the pyrimidine ring, which could then be further modified.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. It has been used to synthesize 4-alkynylpyrimidines from 4-iodopyrimidines. thieme-connect.com

Reaction Description Key Reactants Catalyst
Suzuki Coupling Forms C-C bonds by coupling an organoboron reagent with an organic halide. nobelprize.orgOrganoboron reagent, Organic halidePalladium complex nobelprize.org
Heck Coupling Forms C-C bonds by coupling an unsaturated halide with an alkene. clockss.orgUnsaturated halide, AlkenePalladium catalyst clockss.org
Sonogashira Coupling Forms C-C bonds by coupling a terminal alkyne with an aryl or vinyl halide. thieme-connect.comTerminal alkyne, Aryl/vinyl halidePalladium complex, Copper(I) iodide thieme-connect.com

Direct C-H functionalization has emerged as a highly atom-economical and efficient method for the arylation of heterocycles, including pyrimidines. researchgate.net This strategy avoids the pre-functionalization of the pyrimidine ring, which is often required in traditional cross-coupling reactions. researchgate.net Palladium-catalyzed C-H arylation of 4-arylpyrimidines has been reported, demonstrating regioselective functionalization. nih.govacs.org These methods can be highly selective and tolerate a variety of functional groups. nih.govrsc.org

Multi-component reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules like pyrimidines in a single step from three or more starting materials. nih.govacs.org This strategy is highly convergent and atom-economical, often leading to diverse molecular scaffolds. nih.gov The Biginelli and Hantzsch reactions are classic examples of MCRs used for pyrimidine synthesis. More recent developments include iridium-catalyzed MCRs for the regioselective synthesis of highly substituted pyrimidines from amidines and alcohols. nih.gov These reactions proceed through a series of condensation and dehydrogenation steps to form the pyrimidine ring. nih.gov

Nucleophilic Aromatic Substitution (SNAr) on Polychlorinated Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings, such as pyrimidines, particularly those bearing multiple halogen substituents. rsc.org The reaction involves the attack of a nucleophile on the aromatic ring, followed by the departure of a leaving group, typically a halide. youtube.com

In polychlorinated pyrimidines, the regioselectivity of the substitution is a critical consideration. For instance, in 2,4,5,6-tetrachloropyrimidine, nucleophilic attack often occurs preferentially at the C-4 position. researchgate.net The reactivity of different positions on the pyrimidine ring towards nucleophilic attack is influenced by the electronic effects of the nitrogen atoms and other substituents. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position. stackexchange.com

Recent studies have explored the use of copper(II) catalysts to promote the regioselective amination of polychlorinated pyrimidines via SNAr, highlighting the ongoing efforts to control the outcome of these reactions. nih.gov The combination of SNAr with palladium-catalyzed cross-coupling reactions provides a versatile strategy for synthesizing highly functionalized pyrimidines. thieme-connect.com

Regioselectivity and Chemoselectivity in SNAr Transformations

Nucleophilic Aromatic Substitution (SNAr) is a primary method for functionalizing pyrimidine rings. The regiochemical outcome of these reactions is highly sensitive to the electronic and steric environment of the pyrimidine core. wuxiapptec.com The pyrimidine ring is π-deficient, making it susceptible to nucleophilic attack, preferentially at the 2, 4, and 6 positions. slideshare.netbaranlab.org

In pyrimidine systems with leaving groups at multiple positions, such as 2,4-dichloropyrimidines, substitution typically occurs selectively at the C-4 position. wuxiapptec.com This preference is attributed to the greater LUMO (Lowest Unoccupied Molecular Orbital) coefficient at C-4 compared to C-2, making it more electrophilic. stackexchange.com However, this selectivity is not absolute and can be influenced by the substituents on the ring. wuxiapptec.com For instance, strong electron-donating groups at the C-6 position can reverse this trend, favoring C-2 substitution. wuxiapptec.com In the case of this compound, if a leaving group (e.g., a halogen) were present at the C-2 position, the strongly electron-withdrawing nature of the perchlorophenyl group at C-4 would significantly activate the ring towards SNAr, particularly at the C-2 and C-6 positions.

The choice of nucleophile also plays a critical role. While many nucleophiles preferentially attack C-4, certain tertiary amines have been shown to exhibit excellent C-2 selectivity in reactions with 5-substituted-2,4-dichloropyrimidines. nih.gov This demonstrates that chemoselectivity can be finely tuned by altering reaction partners.

Table 1: Factors Influencing Regioselectivity in SNAr Reactions of Substituted Pyrimidines

FactorInfluence on RegioselectivityExampleReference
Electronic Effects Electron-withdrawing groups (EWGs) activate the ring; C-4 is generally more reactive than C-2.In 2,4-dichloropyrimidine (B19661), SNAr is C-4 selective. wuxiapptec.com
Substituent Position Electron-donating groups at C-6 can reverse selectivity to favor C-2.A C-6 NHMe group on 2,4-dichloropyrimidine directs attack to C-2. wuxiapptec.com
Nucleophile Identity Different nucleophiles can favor different positions.Tertiary amines can show high C-2 selectivity. nih.gov
Steric Hindrance Bulky groups can hinder attack at adjacent positions.A bulky C-5 substituent can affect the C-4/C-2 selectivity ratio. wuxiapptec.com

Mechanistic Aspects of Nucleophilic Attack on the Pyrimidine Ring

The mechanism for nucleophilic aromatic substitution on the pyrimidine ring typically proceeds through a two-step addition-elimination pathway. The initial, rate-determining step involves the attack of the nucleophile on an electron-deficient carbon atom (e.g., C-2 or C-4), breaking the ring's aromaticity and forming a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.com

The stability of this intermediate is crucial. When attack occurs at the C-2 or C-4 positions, the resulting negative charge can be effectively delocalized onto the electronegative ring nitrogen atoms through resonance. stackexchange.comyoutube.com This stabilization is not possible when the attack is at C-3 or C-5, explaining the strong preference for the former positions. stackexchange.com

Under specific conditions, particularly with powerful nucleophiles like the amide ion (KNH₂), an alternative mechanism known as the SN(ANRORC) — Addition of Nucleophile, Ring Opening, and Ring Closure — can occur. wur.nlnih.gov This pathway involves the initial addition of the nucleophile, followed by the opening of the pyrimidine ring and a subsequent recyclization to form the substituted product, which may even be an isomer of the starting heterocycle. wur.nl

Green Chemistry Principles and Sustainable Synthetic Approaches

Traditional methods for synthesizing pyrimidines often rely on hazardous solvents and toxic reagents, posing environmental and health risks. rasayanjournal.co.in In response, significant research has focused on developing greener and more sustainable synthetic routes that align with the principles of green chemistry, such as waste reduction, use of safer solvents, and energy efficiency. rasayanjournal.co.inresearchgate.net These modern approaches offer numerous advantages, including higher yields, shorter reaction times, simpler workup procedures, and reduced environmental impact. rasayanjournal.co.insemanticscholar.org

Solvent-Free and Microwave-Assisted Protocols

Two of the most impactful green chemistry techniques applied to pyrimidine synthesis are solvent-free reactions and microwave-assisted protocols.

Solvent-free , or solid-state, reactions minimize pollution and reduce costs associated with solvent purchase, purification, and disposal. Techniques like "Grindstone Chemistry," where reactants are simply ground together, have been successfully used to produce dihydropyrimidinones in high yields under mild conditions. researchgate.netsemanticscholar.org These methods often lead to cleaner reactions with easier product separation. rasayanjournal.co.innih.gov

Microwave-assisted synthesis utilizes microwave irradiation to heat reactions rapidly and efficiently. This technique dramatically reduces reaction times from hours to minutes, often increasing product yields and purity. nih.govjocpr.com The synthesis of various pyrimidine derivatives, including 1,2,4-triazolo[1,5-a]pyrimidines and trisubstituted pyrimidines, has been significantly improved using this method. jocpr.comrsisinternational.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrimidine Derivatives

Synthesis MethodReactantsConditionsTimeYieldReference
Conventional Chalcone, Urea, Ethanolic KOHReflux4 hoursModerate ijres.org
Microwave 2-amino-4-chloro-pyrimidine, Amine120–140 °C15–30 min54% nih.gov
Microwave Guanidine Resin, Malononitrile derivativeMicrowave Irradiation40 minutes (total)Good jocpr.com
Conventional Guanidine Resin, Malononitrile derivativeStandard Heating21 hours (total)Lower jocpr.com

Theoretical and Computational Investigations of 4 Perchlorophenyl Pyrimidine

Conformational Analysis and Potential Energy Landscapes

Information regarding the conformational preferences and the potential energy surface of 4-(Perchlorophenyl)pyrimidine is not available in the reviewed scientific literature. Such an analysis would typically involve computational methods to determine the most stable three-dimensional arrangements of the molecule and the energy barriers between different conformations.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

A Quantum Theory of Atoms in Molecules (QTAIM) analysis for this compound has not been reported in the searched scientific literature. This type of analysis would provide insights into the nature of the chemical bonds and intermolecular interactions within the molecule by examining the topology of the electron density.

Mechanistic Elucidation through Computational Transition State Theory

There are no available studies that employ computational transition state theory to elucidate reaction mechanisms involving this compound. This theoretical approach is used to identify the high-energy transition state structures that connect reactants and products, providing a deeper understanding of reaction pathways and kinetics.

Molecular Dynamics Simulations for Intermolecular Interactions

No molecular dynamics simulations of this compound have been published in the scientific literature. These simulations would offer a dynamic perspective on the intermolecular forces and interactions that govern the behavior of this compound in various environments, such as in solution or in the solid state.

Advanced Spectroscopic and Structural Characterization Methodologies

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds in solution. nanoqam.ca It provides data on the chemical environment of magnetically active nuclei, enabling the complete assignment of protons, carbons, and other relevant nuclei.

One-dimensional (1D) NMR experiments, such as ¹H, ¹³C, and ¹⁹F NMR, offer fundamental information about the number and types of these atoms in a molecule. For pyrimidine (B1678525) derivatives, ¹H NMR spectra can reveal the chemical shifts of protons on the pyrimidine and phenyl rings. researchgate.netresearchgate.net For instance, in related pyrimidine structures, aromatic protons typically appear in the range of δ 6.5-9.16 ppm. researchgate.net The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. nih.gov

Two-dimensional (2D) NMR experiments are crucial for establishing connectivity between atoms.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is vital for assembling the complete molecular structure. rsc.org

These experiments, when used in combination, allow for the unambiguous assignment of all proton and carbon signals in the NMR spectra of complex molecules like 4-(perchlorophenyl)pyrimidine. nih.govresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that detects through-space interactions between protons that are in close proximity, typically within 4-5 Å. columbia.edulibretexts.org This is particularly useful for determining the stereochemistry and conformation of molecules. libretexts.org By observing cross-peaks between protons in a NOESY spectrum, it is possible to deduce their relative spatial arrangement, which is information not available from through-bond correlation experiments like COSY. spbu.ruyoutube.com For medium-sized molecules, a related technique called ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be more effective as the observed effect is always positive. columbia.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound. nih.govsccwrp.org Unlike low-resolution mass spectrometry, HRMS provides the exact mass of an ion with high accuracy, often to within a few parts per million (ppm). nih.gov This allows for the confident determination of the elemental composition of the parent ion and its fragments. chemrxiv.org

In addition to exact mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of molecules. sapub.orgojp.govwvu.edunih.gov By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, it is possible to deduce the structure of the molecule and identify characteristic fragmentation patterns. sapub.orgresearchgate.net This information is valuable for the structural elucidation of novel compounds and for identifying related substances. ojp.gov

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

IonCalculated Exact MassObserved Exact MassMass Difference (ppm)Proposed Formula
[M]+345.8589345.85920.9C10H3Cl5N2
[M-Cl]+310.8994310.8991-1.0C10H3Cl4N2
[C6Cl5]+249.8490249.8488-0.8C6Cl5
[C4H3N2]+79.030079.0298-2.5C4H3N2

Note: This table contains hypothetical data for illustrative purposes.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

In the IR spectrum of a pyrimidine derivative, one would expect to see characteristic absorption bands for C-H, C=C, and C=N stretching and bending vibrations. researchgate.netcore.ac.uk For example, aromatic C-H stretching vibrations typically appear in the region of 2920-2978 cm⁻¹, while C=C and C=N stretching vibrations are observed around 1525-1596 cm⁻¹. researchgate.net The presence of chlorine atoms would also give rise to characteristic C-Cl stretching vibrations, typically below 800 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. nih.gov A combined analysis of both IR and Raman spectra allows for a more complete assignment of the vibrational modes of this compound. researchgate.net

Table 2: Typical Infrared Absorption Frequencies for Pyrimidine Derivatives

Vibrational ModeTypical Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
C=C Stretch (Aromatic)1600 - 1450
C=N Stretch (Pyrimidine Ring)1575 - 1525
C-Cl Stretch800 - 600

Source: researchgate.net

X-ray Crystallography for Solid-State Molecular Structure Determination

A prerequisite for X-ray crystallographic analysis is the availability of high-quality single crystals. researchgate.net Growing suitable crystals can be a challenging process and often requires experimentation with various techniques. Common methods for growing single crystals of organic compounds include:

Slow evaporation: A solution of the compound is allowed to evaporate slowly, leading to the gradual formation of crystals.

Vapor diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the second solvent's vapor into the first solution reduces the solubility of the compound and promotes crystallization.

Cooling crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent or solvent system is critical for successful crystal growth. nih.gov

Data Collection and Refinement Strategies

Specific experimental data regarding the single-crystal X-ray diffraction data collection and structure refinement for this compound are not available in the reviewed literature. Information on parameters such as the diffractometer used, radiation source, temperature of data collection, absorption correction methods, and refinement statistics (e.g., R-factors, goodness-of-fit) remains unpublished.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding, π-π Stacking)

A detailed analysis of the intermolecular interactions for this compound is not documented. Consequently, quantitative results from Hirshfeld surface analysis, which would delineate the contributions of various intermolecular contacts to the crystal packing, are unavailable. Similarly, specific details on hydrogen bonding and π-π stacking, including bond distances, angles, and centroid-centroid distances, have not been reported for this compound.

Reactivity Studies and Derivatization Strategies of 4 Perchlorophenyl Pyrimidine

Reactivity of the Pyrimidine (B1678525) Ring Towards Electrophiles and Nucleophiles

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. wikipedia.org This electronic characteristic generally renders the ring susceptible to nucleophilic attack and less reactive towards electrophiles. wikipedia.org The strongly electron-withdrawing nature of the perchlorophenyl substituent at the C4-position is expected to further deactivate the pyrimidine ring towards electrophilic substitution while enhancing its susceptibility to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is a principal reaction pathway for functionalizing the pyrimidine ring, particularly at the electron-deficient C2, C4, and C6 positions. wikipedia.org In 4-(perchlorophenyl)pyrimidine, the C2 and C6 positions are the most likely sites for nucleophilic attack. The relative reactivity of these positions can be influenced by the nature of the nucleophile and the reaction conditions. Generally, the C6 position is electronically more favored for attack due to the influence of both ring nitrogens.

Common nucleophiles that could be employed for the derivatization of the pyrimidine core include amines, alkoxides, and thiolates. For instance, reaction with various primary and secondary amines can introduce diverse amino functionalities at the C2 or C6 positions.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions on the Pyrimidine Ring

ProductReagents and Conditions
2-Amino-4-(perchlorophenyl)pyrimidineThis compound, Amine (e.g., morpholine), DMSO, heat
6-Methoxy-4-(perchlorophenyl)pyrimidineThis compound, Sodium methoxide, Methanol, reflux
2-Thiophenyl-4-(perchlorophenyl)pyrimidineThis compound, Thiophenol, Base (e.g., K₂CO₃), DMF, heat

Electrophilic Aromatic Substitution:

Electrophilic substitution on the pyrimidine ring is generally difficult and requires forcing conditions. wikipedia.org When such reactions do occur, they are predicted to take place at the C5-position, which is the most electron-rich carbon on the ring. wikipedia.org The presence of the deactivating perchlorophenyl group would further hinder this type of transformation. However, under harsh conditions, reactions such as nitration or halogenation might be achievable.

Table 2: Predicted Electrophilic Aromatic Substitution Reactions on the Pyrimidine Ring

ProductReagents and Conditions
5-Nitro-4-(perchlorophenyl)pyrimidineThis compound, HNO₃/H₂SO₄, high temperature
5-Bromo-4-(perchlorophenyl)pyrimidineThis compound, Br₂/FeBr₃, sealed tube, heat

The pyrimidine ring can undergo ring-opening and rearrangement reactions, often under the influence of strong nucleophiles or under specific reaction conditions. wur.nl For instance, treatment with strong bases like potassium amide in liquid ammonia (B1221849) can lead to ring transformation products. wur.nl One of the well-known rearrangements of pyrimidines is the Dimroth rearrangement, which typically involves the intramolecular rearrangement of an N-alkylated or N-arylated aminopyrimidine. wikipedia.org While the parent this compound is not primed for a classical Dimroth rearrangement, its derivatives bearing appropriate substituents could potentially undergo such transformations.

Ring contraction reactions are also a possibility. For example, treatment of certain pyrimidine derivatives with hydrazines can lead to the formation of pyrazoles. thieme.de

Table 3: Predicted Ring Transformation Reactions

ProductReagents and Conditions
Pyrazole derivative2-Hydrazino-4-(perchlorophenyl)pyrimidine, Acid or base catalysis, heat
s-Triazine derivative2-Amino-4-(perchlorophenyl)pyrimidine, Potassium amide in liquid ammonia

Transformations of the Perchlorophenyl Moiety

The perchlorophenyl group, while generally unreactive, can be selectively functionalized, primarily through dehalogenation followed by the introduction of new substituents.

Selective dehalogenation of the perchlorophenyl ring can be achieved using various reductive methods. Catalytic hydrogenation with palladium on carbon (Pd/C) is a common method for the hydrodehalogenation of aryl chlorides. core.ac.ukacsgcipr.org The selectivity of this process can often be controlled by tuning the reaction conditions, such as the catalyst, solvent, and additives. This would allow for the stepwise removal of chlorine atoms, providing access to a range of partially dechlorinated phenylpyrimidines.

The resulting aryl-halide intermediates can then be subjected to a variety of cross-coupling reactions to introduce new functional groups.

Table 4: Predicted Selective Dehalogenation of the Perchlorophenyl Moiety

ProductReagents and Conditions
4-(2,3,4,5-Tetrachlorophenyl)pyrimidineThis compound, H₂ (1 atm), Pd/C, Base (e.g., Et₃N), Solvent (e.g., EtOH)
4-(Polychlorophenyl)pyrimidine mixtureThis compound, H₂ (high pressure), Pd/C, Solvent (e.g., THF)

Once a chlorine atom on the perchlorophenyl ring has been removed, the resulting C-H bond can be functionalized, or more commonly, the remaining chloro-substituents can be utilized in cross-coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions, are powerful tools for forming new carbon-carbon bonds. These reactions would enable the introduction of a wide array of aromatic and heteroaromatic substituents onto the phenyl ring.

For example, a Suzuki-Miyaura coupling of a partially dehalogenated 4-(chlorophenyl)pyrimidine with an arylboronic acid could yield a 4-(biphenyl)pyrimidine derivative.

Table 5: Predicted Cross-Coupling Reactions for Functionalization of the Perchlorophenyl Moiety

ProductReagents and Conditions
4-(4'-Methoxy-[1,1'-biphenyl]-2,3,5,6-tetrachloroyl)pyrimidine4-(Pentachlorophenyl)pyrimidine (selectively dechlorinated at C4'), (4-Methoxyphenyl)boronic acid, Pd(PPh₃)₄, Base (e.g., Na₂CO₃), Toluene/H₂O, heat
4-(2,3,5,6-Tetrachloro-4-vinylphenyl)pyrimidine4-(4-Bromo-2,3,5,6-tetrachlorophenyl)pyrimidine, Styrene, Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF, heat (Heck reaction)

Reactions Involving Side Chains and Peripheral Functional Groups

The parent compound, this compound, does not possess any side chains or peripheral functional groups. However, the derivatization strategies discussed in the preceding sections can be used to install such functionalities. Once introduced, these groups would exhibit their characteristic reactivity.

For instance, if a methyl group were introduced onto the pyrimidine ring, it could undergo reactions typical of benzylic positions, such as oxidation or halogenation. pearson.com Similarly, a hydroxyl or amino group introduced onto either the pyrimidine or the phenyl ring could be further functionalized through standard synthetic transformations.

Investigation of Reaction Kinetics and Thermodynamic Control

The study of reaction kinetics and the principles of thermodynamic versus kinetic control are fundamental to understanding and optimizing the synthesis of derivatives from this compound. While specific experimental kinetic and thermodynamic data for this compound is not extensively available in public literature, we can infer its reactivity based on established principles of pyrimidine chemistry and the well-documented effects of electron-withdrawing groups and steric hindrance on nucleophilic aromatic substitution (SNA_r) reactions.

The perchlorophenyl group is a strong electron-withdrawing group due to the cumulative inductive effect of the five chlorine atoms. This electronic effect significantly influences the reactivity of the pyrimidine ring, making it more susceptible to nucleophilic attack. The primary positions for nucleophilic attack on the pyrimidine ring are C2, C4, and C6. slideshare.net In the case of this compound, the C4 position is already substituted. Therefore, nucleophilic substitution would be expected to occur at the C2 or C6 positions, assuming a suitable leaving group is present at one of these locations.

Kinetic Control

Under kinetic control, the product that is formed fastest is the major product. This is typically the product that proceeds through the transition state with the lowest activation energy. In the context of nucleophilic attack on a substituted pyrimidine, several factors influence the activation energy and thus the reaction rate:

Electronic Effects: The electron-deficient nature of the pyrimidine ring, enhanced by the perchlorophenyl group, facilitates nucleophilic attack. The precise location of the attack (C2 vs. C6) would be influenced by the nature of the leaving group and the nucleophile.

Steric Hindrance: The bulky perchlorophenyl group at the C4 position would exert significant steric hindrance. This steric hindrance would likely be more pronounced for an attack at the C6 position compared to the C2 position, potentially leading to a lower activation barrier for the formation of the 2-substituted product under kinetic control.

Reaction Conditions: Lower reaction temperatures generally favor the kinetically controlled product, as there is insufficient energy to overcome the activation barrier to form the more stable thermodynamic product. slideshare.net

To illustrate the concept of kinetic control, consider a hypothetical nucleophilic substitution reaction on a di-substituted pyrimidine bearing a perchlorophenyl group. The following table presents hypothetical rate constants and activation energies for the formation of two different isomers, demonstrating how the product formed under kinetic control is determined by the lower activation energy.

Table 1: Hypothetical Kinetic Data for a Nucleophilic Substitution Reaction

Product IsomerRate Constant (k) at 298 K (M⁻¹s⁻¹)Activation Energy (Ea) (kJ/mol)
2-substituted5.0 x 10⁻³60
6-substituted1.2 x 10⁻³65

This data is illustrative and intended to demonstrate the principles of kinetic control.

Thermodynamic Control

Under thermodynamic control, the most stable product is the major product, regardless of the rate at which it is formed. This is achieved when the reaction is reversible, allowing the products to equilibrate. Higher reaction temperatures and longer reaction times typically favor the thermodynamically controlled product, as they provide the necessary energy to overcome the activation barriers of both the forward and reverse reactions.

The stability of the final product is influenced by:

Steric Factors: Minimization of steric strain in the final product. While the perchlorophenyl group provides steric hindrance during the reaction, the final arrangement of substituents will also determine the thermodynamic stability. It is conceivable that in some cases, the sterically more hindered product to form might also be the thermodynamically more stable one due to favorable electronic interactions.

The interplay between kinetic and thermodynamic control can be visualized using a reaction coordinate diagram.

To illustrate the concept of thermodynamic control, the following table presents hypothetical Gibbs free energy of formation for the two isomers from the previous example.

Table 2: Hypothetical Thermodynamic Data

Product IsomerStandard Gibbs Free Energy of Formation (ΔG°f) (kJ/mol)
2-substituted-150
6-substituted-165

This data is illustrative and intended to demonstrate the principles of thermodynamic control.

In this hypothetical scenario, while the 2-substituted product is formed faster (kinetic product), the 6-substituted product is thermodynamically more stable (thermodynamic product). By adjusting the reaction conditions (e.g., increasing the temperature), it would be possible to favor the formation of the 6-substituted isomer.

Research Applications of 4 Perchlorophenyl Pyrimidine in Chemical Science

As a Building Block in Complex Molecular Synthesis

The structural and electronic attributes of 4-(perchlorophenyl)pyrimidine position it as a versatile precursor for the synthesis of more complex molecular architectures, including polysubstituted pyrimidines and fused heterocyclic systems.

Precursor to Polysubstituted Pyrimidines

The pyrimidine (B1678525) ring is a fundamental structural motif in numerous biologically active compounds and functional materials. The ability to introduce a variety of substituents onto this core is crucial for fine-tuning its properties. While direct experimental data on this compound is limited, its reactivity can be inferred from the well-established chemistry of related halogenated pyrimidines.

The pyrimidine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of the strongly electron-withdrawing perchlorophenyl group. This heightened electrophilicity makes the pyrimidine core susceptible to nucleophilic aromatic substitution (SNAr) reactions. stackexchange.comwikipedia.org Should the pyrimidine ring of this compound bear any leaving groups, such as chloro or fluoro substituents, these positions would be highly activated towards displacement by a wide range of nucleophiles.

Table 1: Potential Nucleophilic Substitution Reactions on a Halogenated this compound Derivative

NucleophilePotential ProductSignificance
Amines (R-NH₂)Amino-substituted 4-(perchlorophenyl)pyrimidinesAccess to biologically relevant scaffolds
Alkoxides (R-O⁻)Alkoxy-substituted 4-(perchlorophenyl)pyrimidinesModulation of electronic properties and solubility
Thiolates (R-S⁻)Thioether-substituted 4-(perchlorophenyl)pyrimidinesIntroduction of sulfur-containing functionalities
Organometallic reagentsAryl- or alkyl-substituted 4-(perchlorophenyl)pyrimidinesCarbon-carbon bond formation for complex structures

The regioselectivity of such substitution reactions would be governed by the position of the leaving group and the electronic influence of the perchlorophenyl substituent. wuxiapptec.comnih.gov For instance, in 2,4-dichloropyrimidines, substitution typically occurs preferentially at the C4 position. wuxiapptec.com The presence of the C5-perchlorophenyl group could further influence this selectivity.

Furthermore, the chlorine atoms on the pentachlorophenyl ring itself can undergo nucleophilic substitution under specific conditions, although this generally requires more forcing conditions than substitution on the more activated pyrimidine ring. This offers a pathway to even more complex, polysubstituted derivatives where both the pyrimidine and the phenyl rings are functionalized.

Synthesis of Fused Heterocyclic Systems

Fused heterocyclic systems containing the pyrimidine ring are of significant interest due to their diverse pharmacological activities and applications in materials science. This compound can serve as a key starting material for the construction of such polycyclic structures.

One common strategy for synthesizing fused pyrimidines is through intramolecular cycloaddition reactions. mdpi.comnih.govnih.gov By introducing a suitable dienophile or diene functionality onto the perchlorophenylpyrimidine core, a subsequent intramolecular Diels-Alder reaction can lead to the formation of a new ring fused to the pyrimidine. The electron-deficient nature of the pyrimidine ring can influence the feasibility and outcome of these cycloadditions. acsgcipr.org

Another approach involves the condensation of this compound derivatives with bifunctional reagents. For example, a derivative containing an amino group and a cyano group could be cyclized with appropriate reagents to form pyrimido[4,5-d]pyrimidines or other related fused systems. The synthesis of pyrimidine-fused heterocycles, such as pyrimido[1,6-a]benzimidazoles, has been demonstrated from N4-aryl-substituted cytosine derivatives, highlighting the versatility of aryl-substituted pyrimidines in constructing complex heterocyclic frameworks. nih.gov

Role in Ligand Design for Coordination Chemistry

The nitrogen atoms of the pyrimidine ring possess lone pairs of electrons that can coordinate to metal ions, making pyrimidine derivatives valuable ligands in coordination chemistry. The electronic properties of the substituents on the pyrimidine ring play a crucial role in modulating the coordination ability of the ligand and the properties of the resulting metal complexes.

Development of Novel Organometallic Complexes

The presence of the strongly electron-withdrawing perchlorophenyl group in this compound significantly reduces the electron density on the pyrimidine nitrogen atoms. This diminished basicity can lead to weaker coordination to metal centers compared to pyrimidines bearing electron-donating groups. scialert.net However, this electronic feature can also be advantageous in certain contexts. For instance, it can stabilize metal centers in low oxidation states and influence the redox properties of the resulting organometallic complexes.

The synthesis of pyrimidine-bridged platinum(II) complexes has been reported, demonstrating the ability of the pyrimidine ring to act as a bridging ligand between two metal centers. nih.gov It is conceivable that this compound could form similar binuclear complexes, with the perchlorophenyl groups potentially influencing the solid-state packing and intermolecular interactions of the complex.

Table 2: Potential Metal Complexes with this compound as a Ligand

Metal IonPotential Complex TypePotential Properties
Platinum(II)Mononuclear or binuclear complexesAnticancer activity, catalytic applications
Copper(II)Mononuclear complexesAntimicrobial activity, catalytic oxidation
Ruthenium(II)Homoleptic or heteroleptic complexesPhotoluminescent materials, sensors
Lead(II)Coordination polymers (MOFs)Luminescent materials, gas storage

The steric bulk of the perchlorophenyl group is another important factor in the design of organometallic complexes. This group can influence the coordination geometry around the metal center and control the access of substrates to the metal, which is particularly relevant in catalysis.

Exploration in Catalysis Research

Organometallic complexes featuring pyrimidine-based ligands have been explored for their catalytic activity in various organic transformations. The electronic and steric properties of the ligand are key to the performance of the catalyst.

The electron-withdrawing nature of the perchlorophenyl group in this compound could be beneficial in catalytic reactions where an electron-poor metal center is desired. For example, in certain oxidation reactions, a more electrophilic metal center can enhance the catalytic activity. While specific catalytic applications of this compound complexes have not been extensively reported, the broader class of pyrimidine-metal complexes has shown promise. For instance, copper(II) complexes with triazolopyrimidine ligands have been shown to exhibit nuclease-like activity. mdpi.com

Furthermore, the robust nature of the perchlorinated phenyl ring could impart high thermal and chemical stability to the corresponding metal complexes, making them suitable for use under harsh reaction conditions. The potential for this ligand to support catalysts for reactions such as cross-coupling, hydrogenation, and polymerization warrants further investigation.

Advanced Materials Science Applications (e.g., Polymer Chemistry, Optoelectronic Materials)

The unique combination of a π-conjugated pyrimidine system and a bulky, electron-withdrawing perchlorophenyl group makes this compound an intriguing candidate for applications in materials science, particularly in the fields of polymer chemistry and optoelectronics.

Pyrimidine-based materials have gained attention for their potential use in organic electronic devices due to the π-deficient nature of the pyrimidine ring, which can act as an electron acceptor. researchgate.net The introduction of a perchlorophenyl group would further enhance this electron-accepting character, making this compound a potential building block for n-type organic semiconductors. The optical and electronic properties of pyrimidine derivatives are known to be influenced by the nature of their substituents. researchgate.netnih.gov The strong electron-withdrawing effect of the perchlorophenyl group is expected to cause a significant bathochromic (red) shift in the absorption and emission spectra of the molecule, a property that could be exploited in the design of novel dyes and fluorescent probes.

In the realm of polymer chemistry, this compound could be utilized as a monomer to synthesize novel polymers with unique properties. ontosight.ai The incorporation of this bulky and rigid moiety into a polymer backbone could lead to materials with high thermal stability and specific morphological characteristics. For instance, phthalonitrile (B49051) monomers containing pyridine (B92270) and pyrimidine units have been developed to create high-performance thermosetting resins. mdpi.com The introduction of a perchlorophenylpyrimidine unit could similarly enhance the thermal and mechanical properties of polymers.

Table 3: Potential Material Science Applications of this compound

Application AreaPotential Role of this compoundExpected Properties
Organic ElectronicsElectron-accepting (n-type) materialEnhanced electron mobility, tunable energy levels
Luminescent MaterialsCore for fluorescent dyes or emitters in OLEDsRed-shifted emission, high quantum yield
High-Performance PolymersMonomer for polymerizationHigh thermal stability, flame retardancy, specific morphology

The presence of multiple chlorine atoms in the perchlorophenyl group could also impart flame-retardant properties to materials incorporating this compound. The combination of electronic functionality, thermal stability, and potential for self-assembly makes this compound a promising, albeit underexplored, component for the creation of next-generation advanced materials.

Monomer Synthesis for Advanced Polymeric Systems

There is currently no available scientific literature detailing the synthesis of this compound as a monomer for the creation of advanced polymeric systems. Research into pyrimidine-containing polymers has been conducted, often focusing on the unique electronic and structural properties that the pyrimidine moiety can impart to a polymer backbone. For instance, the acidic protons of methyl groups on pyrimidine rings can be utilized in aldol (B89426) condensation reactions to form conjugated polymers. However, specific research detailing the polymerization of a monomer based on the this compound scaffold has not been reported.

Probes for Photophysical Investigations

The utility of this compound as a probe for photophysical investigations is not documented in the available scientific literature. Pyrimidine derivatives are known to be of interest in the field of photophysics due to the electron-deficient nature of the pyrimidine ring, which can lead to interesting charge-transfer properties when combined with electron-donating groups. nih.govnih.govbiosynth.comsigmaaldrich.com These properties are often tunable, allowing for the rational design of fluorescent probes sensitive to their environment, such as solvent polarity or pH. nih.govbiosynth.com However, specific studies detailing the synthesis and photophysical characterization of this compound for such purposes have not been found.

Future Research Directions and Emerging Methodologies

Development of Novel and More Sustainable Synthetic Pathways

Future research will likely prioritize the development of environmentally benign and efficient methods for synthesizing the 4-(perchlorophenyl)pyrimidine scaffold. Current trends in organic synthesis emphasize green chemistry principles, moving away from hazardous reagents and solvents.

Key areas of development include:

Multicomponent Reactions (MCRs): Iridium-catalyzed MCRs have shown success in synthesizing highly substituted pyrimidines from simple alcohols and amidines. nih.govorganic-chemistry.orgbohrium.com This approach is attractive due to its high atom economy, regioselectivity, and the use of alcohols, which can be derived from renewable biomass sources like lignocellulose. nih.govorganic-chemistry.org Future work could adapt these iridium-pincer complex-catalyzed reactions for the synthesis of aryl-substituted pyrimidines like this compound.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net This technique has been successfully applied to the synthesis of various fused pyrimidine (B1678525) systems and could be explored for the synthesis of this compound, potentially reducing energy consumption and improving efficiency. researchgate.netresearchgate.net

Catalyst Innovation: The development of novel catalysts is central to sustainable synthesis. Research into non-toxic, inexpensive, and recyclable catalysts, such as biogenically produced manganese dioxide nanoparticles (δ-MnO2 NPs), presents a promising avenue for the synthesis of pyrimidine derivatives under ligand-free conditions. bohrium.com A Chinese patent also describes a "green synthesis" method for 2,4,6-trichloropyrimidine (B138864) using a composite catalyst that can be recycled, showcasing a move towards more sustainable industrial processes. google.com

Sustainable MethodKey FeaturesPotential Application to this compoundSource(s)
Iridium-Catalyzed MCR Uses alcohols and amidines; High atom economy; Regioselective; Liberates H₂ and H₂O as byproducts.Synthesis from a perchlorophenyl-containing amidine or alcohol precursor. nih.govorganic-chemistry.orgbohrium.com
Microwave-Assisted Synthesis Reduced reaction times; Increased yields; Enhanced product purities.Acceleration of the cyclization step in the pyrimidine ring formation. researchgate.netresearchgate.net
Novel Catalysis Use of recyclable or biogenic catalysts (e.g., δ-MnO₂ NPs); Avoidance of toxic reagents.A greener alternative to traditional methods that may use harsh chlorinating agents. bohrium.com

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis platforms with high-throughput experimentation (HTE) is set to revolutionize the discovery and optimization of pyrimidine derivatives. This approach allows for the rapid generation of large, diverse compound libraries and the efficient screening of reaction conditions.

Future prospects in this area include:

Nanomole-Scale Synthesis: Technologies like acoustic dispensing enable the synthesis of compound libraries in high-density formats (e.g., 1536-well plates) on a nanomole scale. nih.govrsc.org This miniaturization drastically reduces waste, cost, and the need for subsequent purification, aligning with green chemistry principles. nih.gov

On-the-Fly Screening: Synthesized libraries can be immediately subjected to in situ screening assays. nih.gov For instance, differential scanning fluorimetry (DSF) and microscale thermophoresis (MST) can be used to identify compounds that bind to specific protein targets, accelerating the early stages of drug discovery. rsc.org This combination of automated synthesis and screening can rapidly identify active pyrimidine-based scaffolds. nih.govrsc.org

This paradigm shifts from traditional, sequential "design-make-test-analyze" cycles to a more integrated and accelerated process, which could be instrumental in exploring the structure-activity relationships of this compound analogues for various applications. nih.gov

Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

A deeper mechanistic understanding of the reactions used to synthesize and modify this compound can be achieved through advanced in situ spectroscopic techniques. These methods allow for real-time monitoring of reactant consumption, intermediate formation, and product generation without altering the reaction environment.

Emerging techniques and their applications include:

In Situ FTIR Spectroscopy: An electrochemical cell coupled with a recycle loop through a transmission FTIR cell allows for the continuous monitoring of reaction progress. nih.gov This setup is particularly useful for studying electrochemically controlled reactions and can provide detailed kinetic profiles and mechanistic insights. nih.gov

In Situ NMR Spectroscopy: The development of systems like Gas Rapid Injection Nuclear Magnetic Resonance (GRI-NMR) allows for the investigation of reactions involving gaseous reagents in real-time. researchgate.net For pyrimidine synthesis, NMR is crucial for characterizing protonation states and tautomeric equilibria, which can be highly sensitive to pH and solvent conditions. nih.gov For example, 15N NMR has been used to study the pKa of specific nitrogen atoms within a pyrimidone ring, revealing the influence of intramolecular hydrogen bonding. nih.gov

Spectroscopic TechniqueInformation GainedRelevance to this compoundSource(s)
In Situ FTIR Real-time concentration of reactants, intermediates, and products; Reaction kinetics.Optimization of reaction conditions (temperature, pressure, catalyst loading) for synthesis. nih.gov
In Situ NMR Structural elucidation of intermediates; Tautomer and protonation state analysis; Mechanistic insights.Understanding the reactivity of the nitrogen atoms in the pyrimidine ring. researchgate.netnih.gov

Exploration of Unexplored Reactivity Manifolds

The perchlorophenyl group and the pyrimidine core of this compound offer multiple sites for chemical modification, opening up unexplored avenues of reactivity. Future research will likely focus on leveraging this reactivity to create novel and structurally complex molecules.

Potential areas for exploration:

Skeletal Diversity through Multifunctional Intermediates: By designing a pyrimidine intermediate with multiple, orthogonally reactive sites, a wide array of distinct molecular scaffolds can be generated. nih.gov For example, a pyrimidine-based intermediate with five different reactive sites was used to synthesize 16 different polyheterocyclic skeletons through selective pairing of functional groups. nih.gov Applying this strategy to a this compound-derived intermediate could yield novel fused heterocyclic systems.

Selective C-H Functionalization: Direct C-H arylation is a powerful tool for forming C-C bonds, but it remains less explored for some heterocyclic compounds. bohrium.com Future work could investigate the selective C-H functionalization of the pyrimidine ring in this compound, allowing for the introduction of new substituents without the need for pre-functionalized starting materials.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring, further influenced by the perchlorophenyl group, makes it susceptible to SNAr reactions. This reactivity is commonly exploited in the synthesis of medicinal agents. nih.gov Systematic exploration of SNAr reactions at different positions on the pyrimidine ring of related chloro-substituted pyrimidines with various nucleophiles (anilines, amines, etc.) could yield a diverse library of derivatives of this compound. nih.gov

Computational Design of Functional Pyrimidine Architectures

Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of functional molecules, reducing the trial-and-error nature of traditional synthesis.

Future research will heavily rely on:

Structure-Based and Ligand-Based Design: For medicinal chemistry applications, computational docking and molecular dynamics simulations can predict how pyrimidine derivatives will bind to target proteins. rsc.orgresearchgate.net These methods allow for the in silico screening of virtual libraries, prioritizing compounds for synthesis that are most likely to exhibit desired biological activity. nih.gov This approach has been used to design pyrimidine-morpholine hybrids as kinase inhibitors and pyrrole-fused pyrimidines as antitubercular agents. rsc.orgnih.gov

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can elucidate the electronic properties of molecules. researchgate.net Calculating the HOMO-LUMO energy gap, for example, can provide insights into a compound's electronic reactivity and potential for applications in molecular electronics. researchgate.netresearchgate.net

Predictive Modeling for Reactivity and Properties: Computational tools can be used to predict the outcome of chemical reactions and the physical properties of the resulting molecules. This can guide the design of synthetic routes and help in the creation of pyrimidine architectures with tailored functions, from drug candidates to materials for electronic devices. researchgate.net The ultimate goal is to create a "digital twin" of the design and fabrication process, allowing for extensive optimization in a virtual environment before committing to physical experiments. youtube.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.